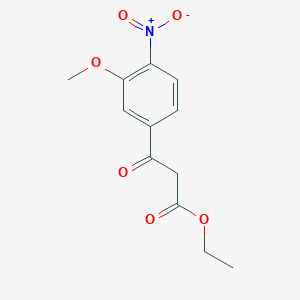![molecular formula C20H20Cl2N2O B12076684 2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole CAS No. 261178-19-2](/img/structure/B12076684.png)
2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole, 2-(2,4-dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse range of applications in medicinal chemistry, agrochemistry, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carbon disulfide, followed by oxidation to form the oxadiazole ring. Another approach involves the reaction of hydrazides with aldehydes or ketones in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxadiazole N-oxides: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Oxadiazoles: Formed through substitution reactions.
Applications De Recherche Scientifique
1,3,4-Oxadiazole derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Agrochemistry: Used as herbicides, fungicides, and insecticides due to their potent biological activities.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs), liquid crystals, and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on their application:
Medicinal Chemistry: These compounds often target enzymes or receptors involved in disease pathways.
Agrochemistry: They act on specific biochemical pathways in pests or weeds, leading to their death or growth inhibition.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole derivatives are compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to distinct chemical and biological properties.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen in the ring, which imparts different reactivity and biological activities.
List of Similar Compounds
- 1,2,4-Oxadiazole
- 1,3,4-Thiadiazole
- 1,2,3-Triazole
- 1,2,4-Triazole
Propriétés
Numéro CAS |
261178-19-2 |
|---|---|
Formule moléculaire |
C20H20Cl2N2O |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H20Cl2N2O/c1-12(2)10-14-4-6-15(7-5-14)13(3)19-23-24-20(25-19)17-9-8-16(21)11-18(17)22/h4-9,11-13H,10H2,1-3H3 |
Clé InChI |
SMPAHYZGHOIXHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)




![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

